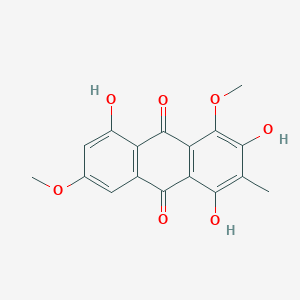![molecular formula C8H5BrClN3O2 B13131546 Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and chlorinating agents. One common method includes the bromination of 3-methylpyrazole followed by chlorination to introduce the chlorine atom at the 7-position. The carboxylate group is then introduced through esterification reactions using suitable carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: Lacks the carboxylate group, making it less versatile in certain reactions.
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Contains a methyl group instead of chlorine, leading to different reactivity and properties.
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The carboxylate group enhances its solubility and allows for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5BrClN3O2 |
|---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
InChI Key |
SYSIOGPLSXMLGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
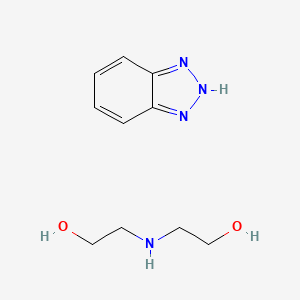
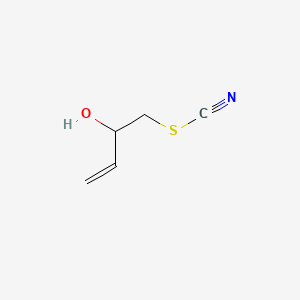
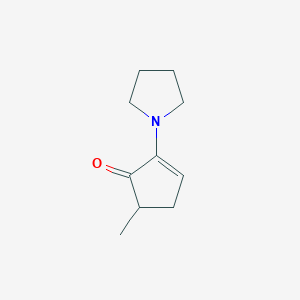
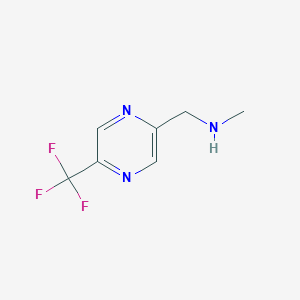
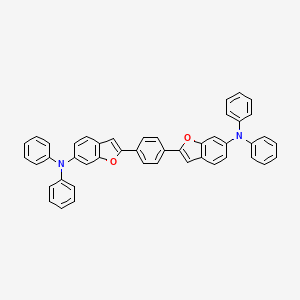

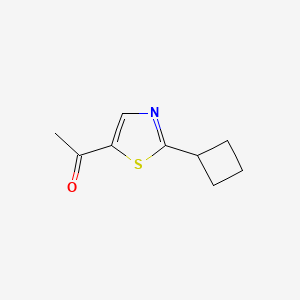


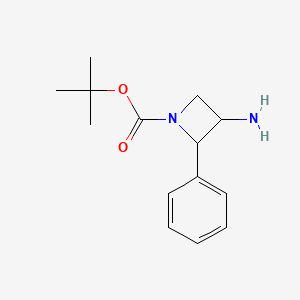

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
